molecular formula C15H8Cl2N2S2 B7796979 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate

4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate

Cat. No.: B7796979
M. Wt: 351.3 g/mol
InChI Key: BBTPDEXFDOLKKA-UHFFFAOYSA-N
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Description

Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is a chemical compound with the molecular formula C15H8Cl2N2S2 It is known for its unique structure, which includes two benzene rings connected by a methylene bridge, each substituted with a chlorine atom and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- typically involves the reaction of 2-chloro-4-isothiocyanatobenzene with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge between the two benzene rings.

Industrial Production Methods

In an industrial setting, the production of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate groups can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives and thiourea compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- exerts its effects involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1,1’-methylenebis[2-methyl-: Similar structure but with methyl groups instead of isothiocyanate groups.

    Benzene,1,1’-methylenebis[2-chloro-4-nitro-: Contains nitro groups instead of isothiocyanate groups.

    Benzene,1,1’-methylenebis[2-chloro-4-amin-: Contains amino groups instead of isothiocyanate groups.

Uniqueness

Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is unique due to its combination of chlorine and isothiocyanate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[(2-chloro-4-isothiocyanatophenyl)methyl]-4-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S2/c16-14-6-12(18-8-20)3-1-10(14)5-11-2-4-13(19-9-21)7-15(11)17/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTPDEXFDOLKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)CC2=C(C=C(C=C2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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